molecular formula C12H16O4 B7974020 3,3-DImethoxy-1-(2-methoxyphenyl)propan-1-one

3,3-DImethoxy-1-(2-methoxyphenyl)propan-1-one

Cat. No.: B7974020
M. Wt: 224.25 g/mol
InChI Key: GFJRNQZBDLMZBK-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-(2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O4. This compound is characterized by the presence of methoxy groups and a phenyl ring, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1-(2-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the Michael addition of N-heterocycles to chalcones. For instance, a mixture of chalcone (0.5 mmol), 1H-1,2,4-triazole (0.5 mmol), and 1,3-bis(carboxymethyl)imidazolium chloride (0.05 mmol) is heated at 80°C for 24 hours. After the reaction, ethyl acetate is added, and the mixture is filtered to remove the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-(2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethoxy-1-(2-methoxyphenyl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Dimethoxy-1-(2-methoxyphenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound’s methoxy groups and phenyl ring allow it to bind to specific receptors or enzymes, influencing various biochemical processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethoxy-1-(2-methoxyphenyl)propan-1-one is unique due to its specific arrangement of methoxy groups and the phenyl ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

3,3-dimethoxy-1-(2-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-11-7-5-4-6-9(11)10(13)8-12(15-2)16-3/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJRNQZBDLMZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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